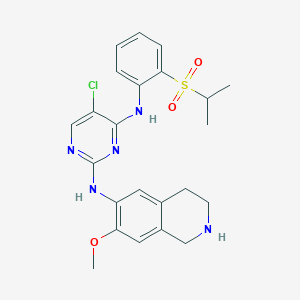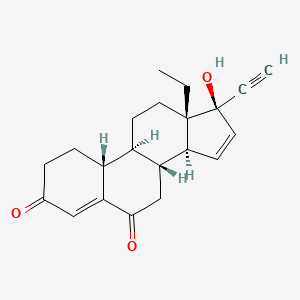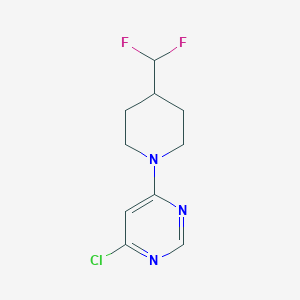![molecular formula C41H62O4 B13433233 [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate” is a complex organic molecule. Compounds of this nature often exhibit significant biological activity and are of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: to form the cyclopenta[a]phenanthrene core.
Functional group transformations: to introduce the oxo and enyl groups.
Stereoselective synthesis: to ensure the correct configuration of chiral centers.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as chromatography and crystallization.
Scale-up procedures: to transition from laboratory to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or alkanes.
Substitution: may yield halogenated compounds or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which the compound exerts its effects typically involves interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.
Receptor binding: Modulating the activity of receptors to alter cellular signaling.
Gene expression: Influencing the transcription or translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other steroids, terpenes, or polycyclic aromatic hydrocarbons. Examples include:
Cholesterol: A steroid with a similar core structure.
Retinoic acid: A compound with similar functional groups.
Anthracene: A polycyclic aromatic hydrocarbon with a similar ring system.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C41H62O4 |
|---|---|
Molecular Weight |
618.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate |
InChI |
InChI=1S/C41H62O4/c1-5-7-9-11-13-15-17-19-21-37(43)34(20-18-16-14-12-10-8-6-2)39(44)45-38-25-24-35-33-23-22-31-30-32(42)26-28-40(31,3)36(33)27-29-41(35,38)4/h5-6,26,28,30,33-36,38H,1-2,7-25,27,29H2,3-4H3/t33-,34?,35-,36-,38-,40-,41-/m0/s1 |
InChI Key |
GEKSIKXEVQALKI-WBSIFCMFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C(CCCCCCCC=C)C(=O)CCCCCCCCC=C)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C(CCCCCCCC=C)C(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


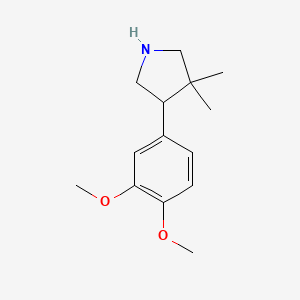
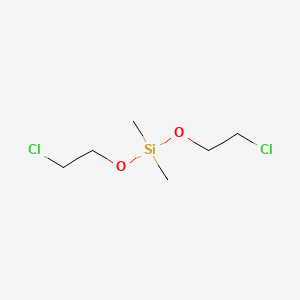
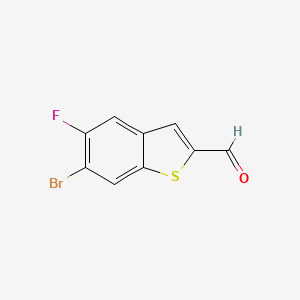

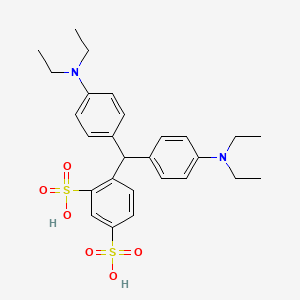
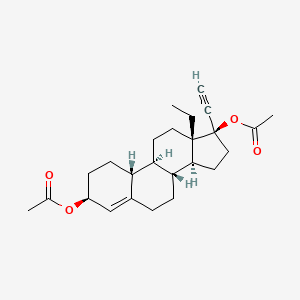
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13433176.png)

![1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol](/img/structure/B13433179.png)
![2-amino-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13433185.png)

